Ensartinib hydrochloride, also known as X-396, is a small molecule and a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and most of its alterations (fusions, mutants) . It is also a potent EphA2 inhibitor with modest selectivity with respect to other Ephrin isoforms . It is orally bioavailable and supplied in capsules . Ensartinib has shown very good efficacy in ALK positive non-small cell lung cancer (NSCLC) patients who progressed on crizotinib .
The synthesis of Ensartinib hydrochloride involves the use of radiolabeled Ensartinib. The separation, purification, and preparation of radiolabeled Ensartinib were completed by XenoBiotic Laboratories, Inc .
The IUPAC name of Ensartinib is 6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide .
Ensartinib is metabolized in the body. The mean total recovery was 101.21% of the radiolabeled dose with 91.00% and 10.21% excreted in feces and urine, respectively . Unchanged ensartinib was the predominant drug-related component in urine and feces, representing 4.39% and 38.12% of the administered dose, respectively .
The molecular weight of Ensartinib hydrochloride is 634.36 and its molecular formula is C26H29Cl4FN6O3 .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2